Clobetasone

Übersicht

Beschreibung

Clobetasone (also known as clobetasone butyrate) is a steroid medicine used on the skin to treat swelling, itching, and irritation . It can help with skin problems such as eczema, psoriasis, insect bites and stings, and nappy rash . It is also used in ophthalmology .

Synthesis Analysis

The synthesis of clobetasone butyrate involves analytical and synthetic chemistry . The process requires the synthesis of impurities of manufacture of clobetasone butyrate .

Molecular Structure Analysis

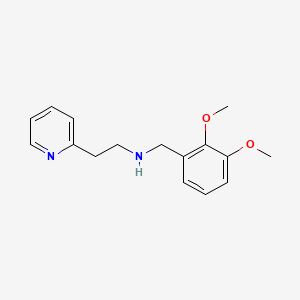

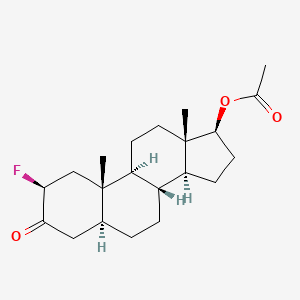

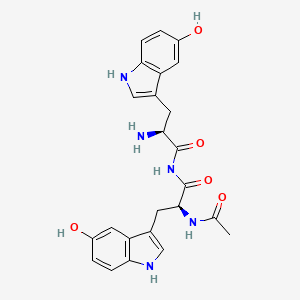

The molecular formula of Clobetasone is C22H26ClFO4 . Its molecular weight is 408.9 g/mol . The IUPAC name is (8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione .

Physical And Chemical Properties Analysis

Clobetasone has a density of 1.3±0.1 g/cm3 . Its boiling point is 549.0±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.3 mmHg at 25°C . The molar volume is 309.1±5.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Dermatology: Eczema and Dermatitis Treatment

Clobetasone is a corticosteroid that is often employed topically as a treatment for a variety of conditions such as eczema and dermatitis . It helps to reduce the itchiness and erythema associated with these conditions . It has been found to be clinically effective in patients with eczema, its activity being significantly greater than that of hydrocortisone 1% or fluocortolone 0.2% .

Dermatology: Psoriasis Treatment

Clobetasone is also used in the treatment of psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin, leading to the formation of scales and red patches that are sometimes itchy or painful.

Ophthalmology: Dry Eyes and Sjögren’s Syndrome

In ophthalmology, clobetasone butyrate 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome . Sjögren’s Syndrome is an autoimmune disease characterized by dryness of the eyes and mouth.

Ophthalmology: Conjunctivitis Allergic

Clobetasone is used in combination with Tetryzoline for the symptomatic treatment of allergic conjunctivitis . Allergic conjunctivitis is an eye inflammation caused by an allergic reaction to substances like pollen or mold spores.

Ophthalmology: Cyclitis, Iritis, and Keratitis Interstitial

Clobetasone is used for the symptomatic treatment of cyclitis, iritis, and interstitial keratitis . These are inflammatory conditions affecting different parts of the eye.

Pharmacokinetics Research

The plasma levels of clobetasone propionate and clobetasone butyrate have been measured following application of ointment to in‐patients with psoriasis or eczema . This kind of research helps to understand the absorption, distribution, metabolism, and excretion of the drug.

Mechanism of Action Research

Topically applied clobetasone is thought to bind with cytoplasmic receptors in the dermal and intradermal cells and to induce inhibitory proteins, thus leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes and other endogenous mediators of inflammation .

Safety and Side Effects Research

Under conditions that predispose to maximal percutaneous absorption, clobetasone butyrate ointment had minimal effect on hypothalamic-pituitary-adrenal function . In an animal model of cutaneous atrophy, it caused less thinning of the epidermis than steroids other than hydrocortisone . This kind of research is crucial for understanding the safety profile and potential side effects of the drug.

Wirkmechanismus

Target of Action

Clobetasone, a corticosteroid, primarily targets cytoplasmic receptors in dermal and intradermal cells . These cells play a crucial role in the body’s response to inflammation and allergic reactions.

Mode of Action

Clobetasone interacts with its targets by binding to the cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, which leads to decreased activity of various endogenous mediators of inflammation, including prostaglandins, kinins, histamine, and liposomal enzymes .

Biochemical Pathways

The binding of clobetasone to its targets affects several biochemical pathways. It inhibits the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability . This results in decreased erythema, edema, and pruritus .

Pharmacokinetics

The pharmacokinetics of clobetasone, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that topical clobetasone butyrate has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis

Result of Action

The action of clobetasone results in molecular and cellular effects that alleviate symptoms of inflammation. It reduces itchiness and erythema associated with conditions such as eczema and dermatitis . In ophthalmology, clobetasone butyrate 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome .

Action Environment

The action, efficacy, and stability of clobetasone can be influenced by various environmental factors. For instance, absorption is increased with increased temperature or humidity of the skin or the environment . Occlusion of the treated skin (via plastic wrap, oily vehicles, dressings, tape, diapers, tight-fitting clothing, etc.) can increase absorption up to 10-fold . Patient-related factors, such as age and the condition of the skin (inflammation, disease), also influence the action of clobetasone .

Safety and Hazards

Zukünftige Richtungen

Clobetasone is typically used 1 or 2 times a day for a week, but your doctor may suggest using it for longer than a week . Once your skin is better, use moisturisers to help stop skin inflammation from coming back . Your doctor may recommend using clobetasone in between courses of stronger steroids .

Eigenschaften

IUPAC Name |

(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIFVOHLGBURIG-OZCCCYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601023875 | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Topically applied clobeyasone are thought to bind with cytoplasmic receptors in the dermal and intradermal cells and to induce inhibitory proteins, thus leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes and other endogenous mediators of inflammation. Topical corticosteroids inhibit the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability, resulting in decreased erythema, edema and pruritus. | |

| Record name | Clobetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Clobetasone | |

CAS RN |

54063-32-0 | |

| Record name | Clobetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT69WY1J6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Clobetasone Butyrate and what is its mechanism of action?

A1: Clobetasone Butyrate is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. [, , ] Like other glucocorticoids, it exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene transcription, ultimately leading to the suppression of inflammatory mediators and immune responses. []

Q2: Does Clobetasone Butyrate penetrate into the eye after topical application?

A3: Yes, research using radioimmunoassay techniques demonstrated that Clobetasone Butyrate effectively penetrates various rabbit eye tissues following topical administration. [] The drug's concentration varied across different eye tissues, showing a correlation with the distance from the cornea to the vitreous humor. []

Q3: What is the systemic absorption of topically applied Clobetasone Butyrate?

A4: Clobetasone Butyrate exhibits limited systemic absorption after topical application. [, ] Studies in rabbits have shown that while detectable levels can be found in the untreated eye, suggesting some degree of systemic resorption, the overall systemic exposure is low. [] Furthermore, clinical studies have shown minimal impact on hypothalamic-pituitary-adrenal (HPA) axis function, indicating limited systemic effects. [, , ]

Q4: How is Clobetasone Butyrate metabolized?

A6: While specific details on the metabolic pathways of Clobetasone Butyrate are limited in the provided research, it's important to note that glucocorticoids, in general, are primarily metabolized in the liver. [] Further research is needed to fully elucidate the metabolic fate of Clobetasone Butyrate.

Q5: What skin conditions can Clobetasone Butyrate be used to treat?

A7: Clobetasone Butyrate has been clinically evaluated for its effectiveness in treating various inflammatory skin conditions, including atopic eczema, psoriasis, and seborrheic dermatitis. [, , ] It has also demonstrated efficacy in treating phimosis, a condition affecting the foreskin in young boys. []

Q6: Can Clobetasone Butyrate be used in the treatment of ocular conditions?

A9: Yes, Clobetasone Butyrate has been formulated into eye drops for the treatment of various ocular inflammations. [, , ] It has been clinically evaluated for its efficacy in treating conditions like anterior uveitis, allergic conjunctivitis, and episcleritis. [, , ]

Q7: What is the impact of Clobetasone Butyrate on intraocular pressure (IOP)?

A11: A key advantage of Clobetasone Butyrate eye drops is their minimal effect on IOP compared to other corticosteroids like betamethasone phosphate and dexamethasone. [, , , ] This makes it a preferred option for treating ocular inflammation in patients susceptible to steroid-induced glaucoma.

Q8: Are there any reported cases of allergic contact dermatitis to Clobetasone Butyrate?

A13: Yes, while uncommon, there have been documented cases of allergic contact dermatitis attributed to Clobetasone Butyrate. [, ] Therefore, patients exhibiting signs of allergy or irritation after using Clobetasone Butyrate should discontinue use and seek immediate medical attention.

Q9: What formulations of Clobetasone Butyrate are available?

A14: Clobetasone Butyrate is available in various formulations, including creams, ointments, and eye drops. [, , , ] The choice of formulation depends on the specific condition being treated and the patient's individual needs.

Q10: Does the emollient base of Clobetasone Butyrate cream contribute to its therapeutic effect?

A15: Research suggests that the emollient base of Clobetasone Butyrate cream, due to its moisturizing properties, can contribute to its therapeutic effects, particularly in conditions like eczema. [] One study showed that Clobetasone Butyrate cream had better healing and moisturizing properties compared to hydrocortisone cream, partly attributed to its emollient base. []

Q11: Has the polymorphism of Clobetasone Butyrate been investigated?

A16: Yes, research indicates that Clobetasone Butyrate exhibits polymorphism, meaning it can exist in different crystal forms. [] The commercially available form, Form I, has been found to be the most thermodynamically stable form at room temperature. [] A methanol solvate, a pseudopolymorphic form, has also been identified. []

Q12: How does the structure of Clobetasone Butyrate differ from other corticosteroids, and how do these differences affect its properties?

A18: The structural differences, particularly at the C17 and C21 positions, influence its pharmacological profile, including potency, duration of action, and tendency to cause side effects. [, , , ] For example, while Clobetasone Butyrate exhibits potent topical anti-inflammatory activity, its unique structure also contributes to a lower potential for systemic absorption and side effects compared to some other topical corticosteroids. [, , , ]

Q13: What analytical methods are used to quantify Clobetasone Butyrate in pharmaceutical formulations?

A19: High-performance liquid chromatography (HPLC) is a widely used method for the quantitative determination of Clobetasone Butyrate in pharmaceutical formulations. [, , ] This technique allows for the separation and quantification of the drug from other components in the formulation, ensuring accurate dosage and quality control.

Q14: What is the importance of analytical method validation for Clobetasone Butyrate analysis?

A20: Validation of analytical methods is crucial for ensuring the accuracy, precision, and reliability of Clobetasone Butyrate quantification. [, , ] This involves demonstrating that the chosen method is specific, sensitive, linear, accurate, and precise within a defined range, ensuring the quality and safety of pharmaceutical products containing Clobetasone Butyrate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)